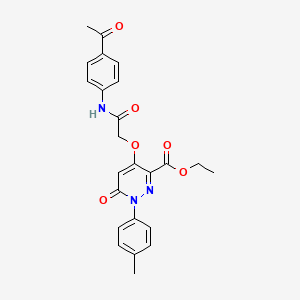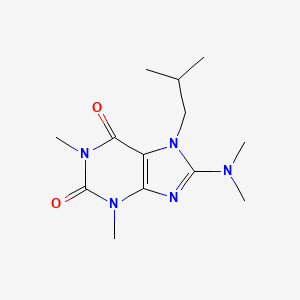![molecular formula C20H19ClN4O3S B2877270 4-cyano-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride CAS No. 1216638-87-7](/img/structure/B2877270.png)
4-cyano-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a dioxolo-benzo-thiazole core, a cyano group, and a dimethylaminoethyl side chain, making it a versatile molecule for research and industrial purposes.
作用机制
Target of Action
Similar compounds have shown interactions with various protein targets, including cyclooxygenases .
Mode of Action
It’s known that chemoselective reactions on similar compounds can yield different products depending on the medium, which may suggest a complex interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been shown to have antitumor activities, suggesting they may affect pathways related to cell growth and proliferation .
Pharmacokinetics
It’s known that similar compounds are solid at room temperature, suggesting they may have good stability .
Action Environment
It’s known that similar compounds should be stored in a dark place and at room temperature for optimal stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dioxolo-benzo-thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Attachment of the dimethylaminoethyl side chain: This can be accomplished through alkylation reactions using dimethylaminoethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, cyanides, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
相似化合物的比较
Similar Compounds
[1,3]Dioxolo[4’,5’4,5]benzo[1,2-d]thiazol-6-amine: Shares the dioxolo-benzo-thiazole core but lacks the cyano and dimethylaminoethyl groups.
[1,3]-Dioxolo[4,5-f]benzodioxole: Contains a similar dioxolo structure but differs in the overall molecular framework.
Uniqueness
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its cyano group and dimethylaminoethyl side chain contribute to its versatility and potential for various applications.
属性
IUPAC Name |
4-cyano-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S.ClH/c1-23(2)7-8-24(19(25)14-5-3-13(11-21)4-6-14)20-22-15-9-16-17(27-12-26-16)10-18(15)28-20;/h3-6,9-10H,7-8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKISTPHULBADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2877196.png)


![4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine-1-sulfonyl fluoride](/img/structure/B2877202.png)

![3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877204.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2877206.png)



![N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B2877210.png)
